N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-3-yl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-18(19-8-12-23-17-5-9-21-10-6-17)15-3-1-14(2-4-15)16-7-11-22-13-16/h1-4,7,11,13,17H,5-6,8-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFPNCBJFMCOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure comprising an oxane ring, a sulfanyl group, and a thiophene moiety attached to a benzamide backbone. Its IUPAC name reflects this complexity:
- IUPAC Name : this compound
This unique configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:
- Receptor Interaction : It is hypothesized that the compound may act as an antagonist or modulator of specific receptors involved in inflammatory and pain pathways.
- Antimicrobial Activity : Compounds with thiophene and oxane structures have shown promising antifungal and antibacterial properties, which may be relevant for this compound's activity against pathogens.
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound could induce apoptosis in cancer cells, indicating potential anticancer properties.
Biological Activity Data
A summary of biological activity findings for this compound can be presented as follows:
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that compounds with similar structures exhibited broad-spectrum antifungal activity with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.5 μg/mL against Candida albicans and other fungi. This positions this compound as a potential candidate for antifungal therapy .
- Cytotoxicity in Cancer Research : In vitro assays have shown that related benzamide derivatives can effectively induce cell death in various cancer cell lines. For instance, one derivative achieved a lethal concentration (LC50) of 0.39 mg/L against zebrafish embryos, indicating significant cytotoxic potential .
- Pharmacokinetic Studies : The pharmacokinetic properties of similar compounds indicate good metabolic stability and low toxicity profiles, making them suitable for further development in therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of thiophenes have shown strong inhibitory effects against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Case Study: Anticancer Evaluation
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In silico docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This mechanism indicates potential for treating inflammatory diseases .
Case Study: In Silico Docking Studies
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | 5-LOX | -7.5 |
Antioxidant Activity
Compounds containing thiophene rings have been noted for their antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. The inhibition of free radical-induced lipid oxidation has been observed, with rates ranging from 19% to 30% .
Case Study: Antioxidant Evaluation
| Compound | Inhibition Rate (%) |
|---|---|
| Thiophene Derivative I | 19 |
| Thiophene Derivative II | 30 |
Synthesis Overview
- Formation of Oxane Ring : Utilizing simple transformations with readily available reagents.
- Introduction of Thiophene : Electrophilic substitution reactions to attach the thiophene moiety.
- Benzamide Formation : Coupling reactions to form the final compound.
Q & A
Basic Question: What are the key structural features and synthesis methodologies for N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-3-yl)benzamide?
Answer:
The compound features a benzamide core substituted with a thiophen-3-yl group and an oxane-4-ylsulfanyl ethyl chain, which contribute to its potential bioactivity. Synthesis typically involves:
- Step 1: Coupling 4-(thiophen-3-yl)benzoic acid with 2-(oxan-4-ylsulfanyl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Step 2: Optimization of solvent (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance yield .
- Step 3: Purification via column chromatography and characterization using ¹H/¹³C NMR , HRMS , and HPLC (≥95% purity) .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC, HOBt, DMF, 24h | 65–75 | 90–92 |
| 2 | Acetonitrile, 70°C | 78–85 | 95–97 |
Basic Question: What biological activities are associated with this compound, and how are they assayed?
Answer:
The thiophene and oxane moieties suggest potential antimicrobial , anticancer , or kinase-inhibitory activity. Standard assays include:
- In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Target engagement: Molecular docking (AutoDock Vina) to predict binding to kinases or receptors .
Advanced Question: How can researchers resolve contradictory bioactivity data across studies?
Answer:
Contradictions may arise from assay conditions or compound purity. Mitigation strategies:
- Orthogonal assays: Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V staining) .
- Purity verification: Use HPLC-MS to rule out degradation products .
- Standardized protocols: Adopt CLSI guidelines for antimicrobial testing to reduce variability .
Advanced Question: What strategies optimize synthesis yield while maintaining stereochemical integrity?
Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but may require lower temperatures to prevent racemization .
- Catalyst screening: Use Pd-based catalysts for Suzuki couplings (if applicable) or chiral auxiliaries .
- In-line monitoring: Employ TLC or FTIR for real-time reaction progress .
Table 2: Solvent Impact on Yield and Purity
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 92 |
| Acetonitrile | 85 | 97 |
| Ethanol | 58 | 88 |
Advanced Question: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Core modifications: Replace thiophen-3-yl with thiophen-2-yl to assess electronic effects on bioactivity .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to enhance kinase binding .
- Pharmacophore mapping: Use CoMFA or molecular dynamics to identify critical interactions .
Advanced Question: What methodologies assess pharmacokinetic properties in preclinical models?
Answer:
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
- Plasma protein binding: Equilibrium dialysis or ultrafiltration .
- In vivo PK: Administer to rodents and measure plasma half-life (t₁/₂), Cmax, and AUC .
Advanced Question: How can researchers validate target specificity in complex biological systems?
Answer:
- CRISPR/Cas9 knockout: Generate cell lines lacking the putative target (e.g., a kinase) to confirm on-mechanism activity .
- SPR (Surface Plasmon Resonance): Measure binding kinetics (KD) to recombinant proteins .
- Proteome profiling: Use affinity-based pulldown coupled with mass spectrometry to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
